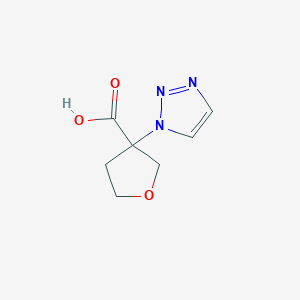

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and regioselectivity. The reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of aqueous media and mild reaction conditions makes this method environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols .

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with biomolecular targets, enhancing its binding affinity and specificity. This property makes it a valuable scaffold in drug design, particularly for targeting enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole: A parent compound with similar stability and reactivity.

1,2,4-Triazole: Another triazole isomer with different chemical properties.

Oxolane-3-carboxylic acid: A related compound without the triazole ring.

Uniqueness

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is unique due to the combination of the triazole ring and the oxolane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is a compound with significant biological activity, particularly due to its triazole moiety. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C7H9N3O3 and a molecular weight of 183.2 g/mol. Its structure features a triazole ring linked to an oxolane ring and a carboxylic acid group, which contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| CAS No. | 2167134-12-3 |

| Molecular Formula | C7H9N3O3 |

| Molecular Weight | 183.2 g/mol |

| Purity | 95% |

The biological activity of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity in the brain, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Properties : Studies indicate that derivatives of triazole compounds show promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antimicrobial Effects : The compound has demonstrated efficacy against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .

- Neuroprotective Effects : Due to its interaction with cholinergic systems, the compound may provide neuroprotective effects, supporting cognitive functions and memory enhancement .

Case Studies

Several studies have investigated the biological activities of triazole-containing compounds:

- AChE and BChE Inhibition : A study demonstrated that 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid significantly inhibited AChE and BChE activities in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results showed that compounds similar to 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid exhibited potent activity against resistant strains of bacteria and fungi .

Comparative Analysis with Other Triazoles

The unique combination of functional groups in 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid distinguishes it from other triazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 3-(1H-1,2,4-triazol-1-yl)oxolane-3-carboxylic acid | Moderate anticancer activity |

| 3-(1H-1,2,3-triazol-1-yl)tetrahydrofuran-3-carboxylic acid | Strong antifungal properties |

| 3-(1H-1,2,3-triazol-1-yl)oxane-3-carboxylic acid | Limited neuroprotective effects |

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

3-(triazol-1-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C7H9N3O3/c11-6(12)7(1-4-13-5-7)10-3-2-8-9-10/h2-3H,1,4-5H2,(H,11,12) |

InChI Key |

AOZJZBGBNJKHTL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C(=O)O)N2C=CN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.